molecular formula C28H29N5O4 B2724972 5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040674-52-9

5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No.: B2724972
CAS No.: 1040674-52-9
M. Wt: 499.571
InChI Key: NUCMADOUZZUVJC-UHFFFAOYSA-N
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Description

5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H29N5O4 and its molecular weight is 499.571. The purity is usually 95%.
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Properties

IUPAC Name

5-ethyl-7-[4-(2-phenoxypropanoyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N5O4/c1-3-30-18-23(25-24(19-30)28(36)33(29-25)21-10-6-4-7-11-21)27(35)32-16-14-31(15-17-32)26(34)20(2)37-22-12-8-5-9-13-22/h4-13,18-20H,3,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUCMADOUZZUVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C(C)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a synthetic compound belonging to the class of pyrazolo-pyridine derivatives. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neuropharmacology.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a pyrazolo-pyridine backbone with substituents that enhance its biological activity. The synthesis typically involves several steps, utilizing reagents such as acyl chlorides and bases like triethylamine to facilitate nucleophilic attacks. Monitoring through thin-layer chromatography or high-performance liquid chromatography is crucial for ensuring reaction completion.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes involved in various signaling pathways. Research suggests that it may modulate pathways related to cell proliferation and apoptosis, indicating potential anti-cancer properties. Compounds of this class have shown the ability to inhibit cyclin-dependent kinases, Src, and Abl tyrosine kinases, which are critical in cancer progression .

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been evaluated against the NCI-60 cancer cell line panel, showing notable inhibition percentages across multiple types of cancer, including:

Cancer Type Inhibition Percentage (%)
Non-Small Cell Lung Cancer95.18
Melanoma96.08
Leukemia96.27
Breast Cancer92.86

These findings suggest that the compound may serve as a promising lead for further development in cancer therapeutics .

Neuropharmacological Effects

In addition to its anticancer activity, the compound's structural features suggest potential applications in treating neurological disorders. The piperazine moiety is known for its role in enhancing the pharmacological profile of various neuroactive compounds. Preliminary data indicate that derivatives of this compound may also exhibit selective serotonin reuptake inhibition, which could be beneficial in treating depression and anxiety disorders .

Case Studies

  • Cytotoxicity Evaluation : A study involving the evaluation of this compound against a panel of human tumor cell lines revealed that compounds with similar structural motifs exhibited significant antiproliferative activity, particularly against melanoma and leukemia cell lines .
  • Mechanistic Insights : Molecular docking studies have provided insights into the binding modes of this compound within target enzymes such as FLT3 and cyclin-dependent kinases. These studies help elucidate the compound's mechanism of action at a molecular level, supporting its potential as a therapeutic agent in oncology .

Scientific Research Applications

Anticancer Activity

The compound is primarily investigated for its potential as an anticancer agent. It acts as a poly(ADP-ribose) polymerase (PARP) inhibitor, which is crucial for DNA repair mechanisms in cells. Inhibition of PARP can lead to increased sensitivity of cancer cells to DNA-damaging agents such as radiation and certain chemotherapeutics. This mechanism is particularly beneficial in treating cancers with defective DNA repair pathways, such as BRCA-mutated tumors .

Neuroprotective Effects

Research suggests that compounds with a pyrazolo[4,3-c]pyridine core may exhibit neuroprotective effects. These compounds are being explored for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases, potentially offering therapeutic avenues for conditions like Alzheimer's disease and Parkinson's disease .

Synthetic Routes

The synthesis of 5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions:

  • Formation of the Pyrazolo-Pyridine Core : The initial step generally includes the condensation of appropriate pyrazole derivatives with carbonyl compounds under acidic conditions.
  • Introduction of Functional Groups : Subsequent reactions introduce the ethyl group and the piperazine moiety through nucleophilic substitutions or acylation reactions.
  • Final Modifications : The final structure is obtained through careful purification techniques such as column chromatography to isolate the desired product from by-products .

Yield and Purity

Studies indicate that the yields for these synthetic routes can vary significantly based on reaction conditions, with some methods achieving yields over 70% under optimized conditions . Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Clinical Trials

While specific clinical trials focusing solely on this compound are scarce, related pyrazolo[4,3-c]pyridine derivatives have been tested in clinical settings for their efficacy as PARP inhibitors. These trials have shown promising results in enhancing the effectiveness of chemotherapy in resistant cancer types .

Laboratory Studies

Laboratory studies have demonstrated that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines when tested in vitro. These findings suggest a potential pathway for further development into therapeutic agents .

Preparation Methods

Cyclocondensation of Ketoesters with Hydrazines

The pyrazolo[4,3-c]pyridinone scaffold is typically constructed via cyclocondensation of β-ketoesters with substituted hydrazines. For example, ethyl 3-oxo-4-phenylbutanoate reacts with phenylhydrazine in ethanol under reflux to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylate. Subsequent hydrolysis and cyclization afford the pyridinone ring.

Key Reaction Conditions

  • Solvent: Ethanol or THF.
  • Catalyst: Acidic (HCl) or basic (K2CO3) conditions.
  • Yield: 70–85% for analogous systems.

Piperazine-1-Carbonyl Bridge Installation

Activation of the Pyridinone Core

The 7-position carbonyl group is activated for nucleophilic attack. Chlorination using oxalyl chloride converts the carbonyl to an acid chloride, enabling subsequent amide bond formation.

Coupling with Piperazine

Piperazine reacts with the activated carbonyl in anhydrous THF or DCM. To avoid dimerization, mono-Boc-protected piperazine is preferred, with deprotection occurring post-coupling.

Optimized Protocol

  • Dissolve pyridinone acid chloride (1 eq) in THF.
  • Add mono-Boc-piperazine (1.2 eq) and triethylamine (2 eq).
  • Stir at 0°C → RT for 12 hours.
  • Deprotect with HCl/EtOAc to yield piperazine-1-carbonyl intermediate.

Yield: 80–90% for analogous piperazine couplings.

Synthesis of 2-Phenoxypropanoyl Substituent

Preparation of 2-Phenoxypropanoyl Chloride

2-Phenoxypropanoic acid is treated with thionyl chloride (SOCl2) in DCM to generate the acyl chloride.

Reaction Conditions

  • Molar Ratio: 1:1.2 (acid:SOCl2).
  • Temperature: Reflux (40°C).
  • Time: 3 hours.

Acylation of Piperazine

The piperazine nitrogen undergoes acylation with 2-phenoxypropanoyl chloride in the presence of a base (e.g., pyridine or Et3N).

Procedure

  • Dissolve piperazine intermediate (1 eq) in DCM.
  • Add 2-phenoxypropanoyl chloride (1.1 eq) and Et3N (2 eq).
  • Stir at RT for 6 hours.
  • Wash with NaHCO3 and brine, dry (Na2SO4), and concentrate.

Yield: 75–85% for similar acylations.

Integrated Synthetic Route and Process Optimization

Combining the above steps, the full synthesis proceeds as follows:

  • Pyrazolo[4,3-c]pyridinone Core Synthesis

    • Cyclocondensation of ethyl 3-oxo-4-phenylbutanoate with phenylhydrazine.
    • Ethylation at C5 using ethyl bromide/NaH.
  • Piperazine Coupling

    • Chlorination of C7 carbonyl with oxalyl chloride.
    • Amide formation with mono-Boc-piperazine, followed by deprotection.
  • 2-Phenoxypropanoyl Installation

    • Acylation of piperazine with 2-phenoxypropanoyl chloride.

Critical Process Parameters

Step Parameter Optimal Value
Cyclocondensation Temperature 80°C
Ethylation Base NaH (2 eq)
Acylation Solvent DCM

Overall Yield: 52–60% (multi-step).

Alternative Methodologies and Comparative Analysis

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times for cyclocondensation (30 minutes vs. 12 hours) but requires specialized equipment.

Solid-Phase Synthesis

Immobilizing the pyridinone core on Wang resin enables iterative coupling steps, though yields are lower (40–50%).

Green Chemistry Approaches

Water-retaining agents (e.g., anhydrous MgSO4) and low-toxicity condensation reagents (Belleau reagent) improve sustainability.

Challenges and Mitigation Strategies

  • Steric Hindrance

    • Bulky substituents impede piperazine acylation. High-dilution conditions and excess acyl chloride mitigate this.
  • Byproduct Formation

    • Dimerization during piperazine coupling is minimized using Boc protection.
  • Purification

    • Column chromatography (SiO2, EtOAc/hexane) isolates the target compound.

Q & A

Q. What synthetic strategies are recommended for preparing 5-ethyl-7-(4-(2-phenoxypropanoyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyrazolo-pyridinone core. Key steps include:

  • Core formation : Condensation of hydrazine derivatives with ketones under reflux conditions (e.g., ethyl alcohol, 6–8 hours) to generate pyrazole intermediates, as demonstrated in pyrazolo-pyrimidine syntheses .
  • Piperazine coupling : Introducing the piperazine moiety via nucleophilic acyl substitution, using chloroacetyl or carbonyl chloride reagents, followed by purification via crystallization (ethanol or dioxane) .
  • Optimization : Adjusting reaction temperature, solvent polarity, and stoichiometric ratios of reagents (e.g., hydrazine hydrate) to improve yields. For example, reducing reaction time or using catalysts like pyridine for acylation steps can enhance efficiency .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Methodological Answer:

  • Chromatography : HPLC with UV detection (e.g., 254 nm) to assess purity, coupled with mass spectrometry (LC-MS) for molecular weight confirmation .
  • Spectroscopy :
    • 1H/13C NMR : To verify substituent positions and piperazine connectivity (e.g., δ 3.5–4.0 ppm for piperazine protons) .
    • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities .
  • Elemental Analysis : Validate C, H, N content (e.g., ±0.4% deviation from theoretical values) to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers identify and quantify major metabolic pathways of this compound in preclinical models?

Methodological Answer:

  • In vitro models : Incubate the compound with liver microsomes (rat/human) and analyze metabolites via HPLC-MS/MS. For example, identified 12 metabolites in rats, including N-dealkylation and hydroxylation products .
  • In vivo studies : Administer radiolabeled compound (e.g., ¹⁴C) to rats, collect bile/urine/feces, and quantify excretion profiles (e.g., 91.25% fecal vs. 1.07% urinary excretion) .
  • Metabolite elucidation : Use MSⁿ fragmentation patterns to assign structures (e.g., m/z shifts indicating glucuronidation or sulfation) .

Q. What strategies are employed to analyze structure-activity relationships (SAR) when modifying the piperazine or pyrazolo-pyridinone moieties?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified piperazine groups (e.g., fluorophenyl, methyl-d3) or pyridinone substituents (e.g., ethyl → propyl) to assess impact on target binding .
  • Biological assays : Test analogs against relevant targets (e.g., phosphodiesterase enzymes) using enzymatic inhibition assays (IC₅₀ values) or cell-based models .
  • Computational modeling : Perform docking studies to predict interactions with active sites (e.g., PDE5 catalytic domain) and correlate with experimental activity data .

Q. How can discrepancies between in vitro microsomal metabolism and in vivo excretion data be resolved?

Methodological Answer:

  • Interspecies comparison : Compare metabolite profiles across species (e.g., rat vs. human microsomes) to identify conserved pathways (e.g., hydroxylation) versus species-specific conjugation .
  • Biliary recirculation studies : Administer cholestyramine to inhibit enterohepatic recycling and assess its impact on fecal excretion rates .
  • Protein binding assays : Measure plasma protein binding (e.g., 52–59% in humans) to adjust in vitro-to-in vivo extrapolations (IVIVE) for clearance predictions .

Data Contradictions and Resolution

  • Example : reported 38.82% biliary excretion in rats, contrasting with low urinary excretion (1.07%). This suggests hepatobiliary clearance dominates, necessitating bile duct cannulation studies to validate .
  • Mitigation : Use compartmental pharmacokinetic modeling to reconcile in vitro metabolic rates with in vivo bioavailability data, adjusting for first-pass effects and tissue distribution .

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